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Compound of Interest

Compound Name: 6-Amino-5-bromonicotinonitrile

Cat. No.: B112663 Get Quote

An In-depth Technical Guide to 6-Amino-5-bromonicotinonitrile

Abstract
This technical guide provides a comprehensive overview of 6-Amino-5-bromonicotinonitrile
(CAS No. 477871-32-2), a key heterocyclic building block in medicinal chemistry and

pharmaceutical research. This document details the compound's physicochemical properties,

provides a representative synthetic protocol, and explores its applications as a versatile

intermediate. Particular focus is given to its role in the synthesis of nicotinamide derivatives and

compounds targeting the central nervous system (CNS). Methodologies for functionalization via

cross-coupling reactions are discussed, and logical workflows are visualized to support

researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Data
6-Amino-5-bromonicotinonitrile is a substituted pyridine derivative whose structure

incorporates amino, bromo, and nitrile functional groups, making it a valuable and reactive

intermediate for further chemical modification.[1]

Physical and Chemical Properties
The key quantitative data for 6-Amino-5-bromonicotinonitrile are summarized in the table

below.
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Property Value Reference(s)

CAS Number 477871-32-2 [1]

Molecular Formula C₆H₄BrN₃ [1]

Molecular Weight 198.02 g/mol [1]

Appearance Solid

Melting Point 194-195 °C [1]

Boiling Point 294.4 °C (Predicted) [1]

Purity ≥95% - 97% [1]

Storage Conditions
Room temperature, inert

atmosphere, dark place
[2]

Predicted Spectroscopic Data
While experimental spectra are not readily available in public literature, the expected

spectroscopic characteristics can be predicted based on the compound's functional groups and

analysis of structurally similar molecules.[3]
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Spectroscopy Feature
Expected
Wavenumber / Shift
Range

Notes

FT-IR N-H Stretch (Amine)
3500-3300 cm⁻¹ (two

bands)

Primary amines

typically show two

bands for asymmetric

and symmetric

stretching.

C-H Stretch

(Aromatic)
3100-3000 cm⁻¹

Characteristic of C-H

bonds on the pyridine

ring.[3][4]

C≡N Stretch (Nitrile)
2240-2220 cm⁻¹

(strong)

A sharp and strong

absorption is

characteristic of the

nitrile group.[3]

C=C, C=N Stretch

(Aromatic)

1600-1400 cm⁻¹

(multiple bands)

Corresponds to the

stretching vibrations

within the pyridine

ring.[3][4]

C-Br Stretch ~1100 cm⁻¹

The C-Br stretch is

often found in the

fingerprint region.[3]

¹H NMR
-NH₂ Protons (s,

broad)
δ 5.0-7.0 ppm

Chemical shift can

vary significantly

based on solvent and

concentration. Signal

is often broad.

Aromatic Protons (d,

d)

δ 7.5-8.5 ppm Two distinct signals

(doublets) are

expected for the two

protons on the

pyridine ring, with

coupling constants
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typical for ortho or

meta relationships.

¹³C NMR Aromatic Carbons δ 110-160 ppm

Six distinct signals are

expected for the

carbons of the

pyridine ring, with

shifts influenced by

the attached

functional groups

(NH₂, Br, CN).

Nitrile Carbon (C≡N) δ 115-120 ppm

MS (EI) Molecular Ion [M]⁺ m/z ≈ 197/199

A characteristic

isotopic pattern

(approx. 1:1 ratio) is

expected for the

molecular ion due to

the presence of

bromine isotopes

(⁷⁹Br and ⁸¹Br).

Experimental Protocols
Representative Synthesis of 6-Amino-5-
bromonicotinonitrile
A direct experimental protocol for this specific compound is not widely published. However, a

plausible and chemically sound method is the electrophilic bromination of the precursor, 6-

aminonicotinonitrile, using a suitable brominating agent like N-Bromosuccinimide (NBS).

Reaction Scheme: 6-aminonicotinonitrile + NBS → 6-Amino-5-bromonicotinonitrile

Materials:

6-aminonicotinonitrile (1.0 eq)

N-Bromosuccinimide (NBS) (1.05 eq)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b112663?utm_src=pdf-body
https://www.benchchem.com/product/b112663?utm_src=pdf-body
https://www.benchchem.com/product/b112663?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112663?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acetonitrile (or other suitable polar aprotic solvent)

Round-bottom flask

Magnetic stirrer

Standard glassware for workup and purification

Procedure:

Reaction Setup: In a round-bottom flask, dissolve 6-aminonicotinonitrile (1.0 eq) in

acetonitrile. Protect the flask from light.

Addition of Brominating Agent: Cool the solution to 0 °C in an ice bath. Add N-

Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature

remains low.

Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room

temperature. Stir for an additional 2-4 hours.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the

starting material is consumed.

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

Redissolve the residue in ethyl acetate and wash with water and brine to remove

succinimide and any remaining inorganic impurities.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate the solvent. Purify the resulting crude solid by column chromatography on silica

gel or by recrystallization to yield pure 6-Amino-5-bromonicotinonitrile.

Representative Synthesis Workflow

6-aminonicotinonitrile
in Acetonitrile

Add NBS at 0 °C
1.05 eq. Stir at RT

(2-4h)
Warm to RT Aqueous Workup

(EtOAc/Water)
Reaction Complete (TLC) Purification

(Chromatography)
6-Amino-5-bromonicotinonitrile
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Click to download full resolution via product page

A plausible workflow for the synthesis of the target compound.

Applications in Research and Drug Development
6-Amino-5-bromonicotinonitrile is a valuable building block primarily due to its two distinct

reactive sites: the amino group and the bromine atom. The bromine atom is particularly useful

for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.

Intermediate for CNS-Active Compounds
The compound serves as a key intermediate in the synthesis of various pharmaceutical agents,

with a notable application in the development of drugs targeting central nervous system (CNS)

disorders.[1] The nicotinamide core, which can be derived from this molecule, is a privileged

scaffold in CNS drug discovery.[1] Prodrug strategies are often employed to enhance the ability

of molecules to cross the blood-brain barrier (BBB), and versatile intermediates like this are

crucial for creating libraries of candidates for such optimization.[5][6][7]

Precursor for Kinase Inhibitors
While not a kinase inhibitor itself, the 2-aminopyridine scaffold is a common feature in many

potent and selective kinase inhibitors.[8] The bromine atom on 6-Amino-5-
bromonicotinonitrile provides a reactive handle for Suzuki-Miyaura or Buchwald-Hartwig

cross-coupling reactions.[9][10] This allows for the systematic introduction of various aryl,

heteroaryl, or amino groups at this position, which is a key strategy for exploring the structure-

activity relationship (SAR) and optimizing binding to the ATP pocket of target kinases. This

approach is widely used in the development of inhibitors for kinases implicated in cancer and

inflammatory diseases.[8][9][11]
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Role in Drug Discovery via Cross-Coupling

Pd-Catalyzed Cross-Coupling

6-Amino-5-
bromonicotinonitrile

Suzuki Coupling
(R-B(OH)₂)

Buchwald-Hartwig
(R-NH₂)

Diverse Library of
6-Substituted Aminonicotinonitriles

High-Throughput
Biological Screening
(e.g., Kinase Assays)

Hit Identification
&

Lead Optimization

Click to download full resolution via product page

General workflow for creating compound libraries from the title compound.

Example Target Pathway: Kinase Signaling
Many kinase inhibitors developed from similar heterocyclic scaffolds target critical cell signaling

pathways, such as the MAPK/ERK pathway, which regulates cell proliferation, differentiation,

and survival. Aberrant activation of this pathway is a hallmark of many cancers. Small molecule

inhibitors often bind to the ATP-binding site of kinases like MEK or ERK, preventing their

activation and downstream signaling.
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Example Target: MAPK/ERK Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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